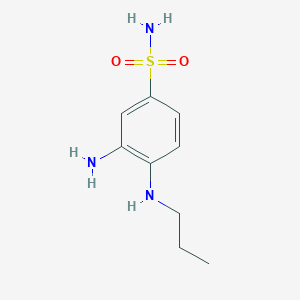
2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is often found in various pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core and the attachment of the various substituents. Unfortunately, without specific literature or database references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, is quite complex. It includes a quinoline ring system, which is a type of aromatic compound that is often found in many important biological molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline core and the various substituents attached to it. For example, the carbonyl groups could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline core could contribute to its stability and possibly its solubility in certain solvents .Mechanism of Action
The mechanism of action of MTAA is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. This compound has been shown to bind to the protein BCL-2, which is involved in the regulation of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
MTAA has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of protein-protein interactions. This compound has also been shown to have anti-inflammatory effects, and it has been studied for its potential applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using MTAA in lab experiments is its fluorescent properties, which make it useful for the detection of protein-protein interactions. However, one limitation is that this compound may not be suitable for in vivo studies, as it may have toxic effects on living organisms.
Future Directions
There are several future directions for the study of MTAA, including the development of more efficient synthesis methods, the identification of additional protein targets, and the evaluation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the toxicity of this compound and its suitability for in vivo studies.
Conclusion:
MTAA is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and it has been shown to have a number of biochemical and physiological effects. While there are advantages to using MTAA in lab experiments, there are also limitations to its use. However, future studies may lead to the development of new applications for this compound and a better understanding of its mechanism of action.
Synthesis Methods
MTAA can be synthesized using various methods, including the reaction of 6-methyl-3-(4-methylbenzoyl)-4-oxoquinoline-1(4H)-acetic acid with o-toluidine in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to obtain MTAA. Other methods include the reaction of 6-methyl-3-(4-methylbenzoyl)-4-oxoquinoline-1(4H)-acetic acid with o-toluidine in the presence of a catalyst, or the reaction of 6-methyl-3-(4-methylbenzoyl)-4-oxoquinoline-1(4H)-acetic acid with o-toluidine and a reducing agent.
Scientific Research Applications
MTAA has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of protein-protein interactions. This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-17-8-11-20(12-9-17)26(31)22-15-29(24-13-10-18(2)14-21(24)27(22)32)16-25(30)28-23-7-5-4-6-19(23)3/h4-15H,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINAAHFHIEIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-3-[[1-(2-phenoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2855560.png)



![N-{3-[cyclopentyl(2-furylmethyl)amino]propyl}-4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2855566.png)



![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2855571.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2855576.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2855579.png)